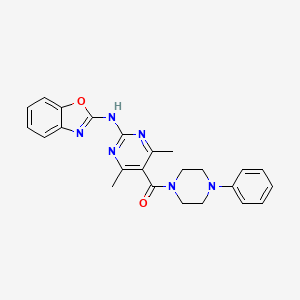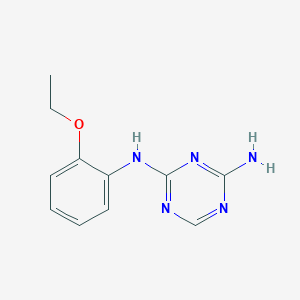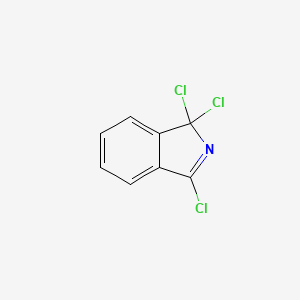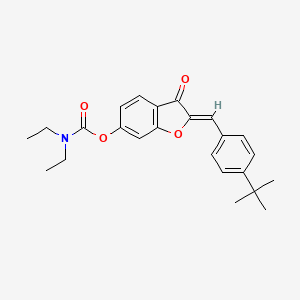
2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone is a complex organic compound that features a benzoxazole ring, a dimethylpyrimidine core, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and a suitable aldehyde under acidic conditions . The dimethylpyrimidine core can be synthesized through a condensation reaction involving appropriate nitriles and amidines . The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization and chromatography techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols from ketones .
Scientific Research Applications
2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone involves its interaction with specific molecular targets. The benzoxazole ring can interact with biological receptors, while the pyrimidine core may inhibit specific enzymes . The phenylpiperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Shares structural similarities with the benzoxazole ring and has applications in medicinal chemistry.
4-(Benzoxazole-2-yl)phenyl methyl methacrylate: Contains a benzoxazole ring and is used in polymer chemistry.
2-Piperazinoalkylaminobenzo-azole: Features a piperazine moiety and is explored for its pharmacological properties.
Uniqueness
2-(Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl 4-phenylpiperazinyl ketone is unique due to its combination of a benzoxazole ring, dimethylpyrimidine core, and phenylpiperazine moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H24N6O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H24N6O2/c1-16-21(22(31)30-14-12-29(13-15-30)18-8-4-3-5-9-18)17(2)26-23(25-16)28-24-27-19-10-6-7-11-20(19)32-24/h3-11H,12-15H2,1-2H3,(H,25,26,27,28) |
InChI Key |
PNXQXNNESWYTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B12213276.png)
![1-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole](/img/structure/B12213279.png)
![1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid](/img/structure/B12213286.png)
![3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12213290.png)
![6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12213291.png)
![N-[(2E)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12213292.png)


![5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B12213311.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide](/img/structure/B12213326.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12213328.png)
![N-benzyl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12213331.png)

